Caesium tris(trifluoromethanesulphonyl)methide
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Overview
Description
Caesium tris(trifluoromethanesulphonyl)methide is a chemical compound with the molecular formula C₄CsF₉O₆S₃. It is known for its unique properties and applications in various scientific fields. This compound is often used in research due to its stability and reactivity under specific conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of caesium tris(trifluoromethanesulphonyl)methide typically involves the reaction of caesium hydroxide with tris(trifluoromethanesulphonyl)methane. The reaction is carried out in an organic solvent such as acetonitrile or tetrahydrofuran under controlled temperature conditions. The product is then purified through recrystallization or other suitable purification techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification methods to ensure the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Caesium tris(trifluoromethanesulphonyl)methide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the caesium ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo redox reactions under specific conditions, leading to the formation of different oxidation states.
Common Reagents and Conditions
Common reagents used in reactions with this compound include organic solvents, acids, and bases. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Caesium tris(trifluoromethanesulphonyl)methide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of caesium tris(trifluoromethanesulphonyl)methide involves its interaction with molecular targets and pathways in chemical and biological systems. The caesium ion plays a crucial role in these interactions, influencing the reactivity and stability of the compound under different conditions .
Comparison with Similar Compounds
Similar Compounds
Potassium tris(trifluoromethanesulphonyl)methide: Similar in structure but with potassium instead of caesium.
Lithium tris(trifluoromethanesulphonyl)methide: Another similar compound with lithium as the cation.
Uniqueness
Caesium tris(trifluoromethanesulphonyl)methide is unique due to the presence of the caesium ion, which imparts specific properties such as higher reactivity and stability compared to its potassium and lithium counterparts .
Properties
IUPAC Name |
cesium;bis(trifluoromethylsulfonyl)methylsulfonyl-trifluoromethane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4F9O6S3.Cs/c5-2(6,7)20(14,15)1(21(16,17)3(8,9)10)22(18,19)4(11,12)13;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVPDKZBKUGXYRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-](S(=O)(=O)C(F)(F)F)(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F.[Cs+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4CsF9O6S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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